4-(6-methoxy-2H-chromen-3-yl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile
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Overview
Description
4-(6-Methoxy-2H-chromen-3-yl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile is a complex organic compound belonging to the class of chromen-2-one derivatives. This compound features a fused indeno[1,2-b]pyridine ring system, which is substituted with a methoxy group and a cyano group. Due to its intricate structure, it has garnered interest in various scientific research fields, particularly in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures, such as indole derivatives, are known to interact with their targets through various mechanisms, including electrophilic substitution due to excessive π-electrons delocalization . This interaction can result in changes in the target’s function, leading to the observed biological activities.
Biochemical Pathways
It’s known that indole derivatives, which share structural similarities with this compound, can affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can vary widely, depending on the specific biological activity being exhibited.
Result of Action
It’s known that similar compounds, such as indole derivatives, can exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could have a significant impact at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the chromen-2-one core. One common approach is the Knoevenagel condensation reaction, which involves the condensation of a suitable aldehyde with a methoxy-substituted phenol derivative. Subsequent cyclization reactions and further functional group modifications lead to the formation of the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or cyano groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Using reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Using nucleophiles such as amines or halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of 4-(6-hydroxy-2H-chromen-3-yl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile.
Reduction: Formation of 4-(6-methoxy-2H-chromen-3-yl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carboximidamide.
Substitution: Formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.
Biology: It exhibits biological activity, including antimicrobial and antioxidant properties.
Medicine: It has been studied for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-(6-methoxy-2H-chromen-3-yl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carboximidamide
4-(6-hydroxy-2H-chromen-3-yl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile
Uniqueness: This compound is unique due to its specific structural features, such as the presence of both methoxy and cyano groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-(6-methoxy-2H-chromen-3-yl)-2-methyl-5-oxoindeno[1,2-b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O3/c1-13-19(11-25)21(15-9-14-10-16(28-2)7-8-20(14)29-12-15)22-23(26-13)17-5-3-4-6-18(17)24(22)27/h3-10H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQMTEBDEIQHFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=N1)C3=CC=CC=C3C2=O)C4=CC5=C(C=CC(=C5)OC)OC4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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